N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide
CAS No.: 328077-50-5
Cat. No.: VC21479446
Molecular Formula: C20H17FN2O4
Molecular Weight: 368.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328077-50-5 |
|---|---|
| Molecular Formula | C20H17FN2O4 |
| Molecular Weight | 368.4g/mol |
| IUPAC Name | N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C20H17FN2O4/c1-3-26-17-6-4-5-13-11-16(19(25)22-12(2)24)20(27-18(13)17)23-15-9-7-14(21)8-10-15/h4-11H,3H2,1-2H3,(H,22,24,25) |
| Standard InChI Key | UQJKGGZXLGGWNR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)NC(=O)C |
| Canonical SMILES | CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)NC(=O)C |
Introduction
Chemical Structure and Properties
N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide has a defined molecular structure with several key functional groups attached to a chromene backbone. The compound's chemical identifiers and physical properties are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 328077-50-5 |
| Molecular Formula | C20H17FN2O4 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C20H17FN2O4/c1-3-26-17-6-4-5-13-11-16(19(25)22-12(2)24)20(27-18(13)17)23-15-9-7-14(21)8-10-15/h4-11H,3H2,1-2H3,(H,22,24,25) |
| Standard InChIKey | UQJKGGZXLGGWNR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)NC(=O)C |
The compound's structure contains several key functional groups including:
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A chromene core structure (benzopyran)
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An 8-ethoxy substituent on the chromene ring
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A 4-fluorophenyl group connected via an imine (C=N) bond at the 2-position
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An N-acetylcarboxamide group at the 3-position
These functional groups contribute to the compound's physicochemical properties, including its solubility, stability, and potential biological interactions. The presence of the fluorine atom likely enhances the compound's lipophilicity and metabolic stability, while the carboxamide group may facilitate hydrogen bonding interactions with biological targets.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of organic compounds. While specific spectroscopic data for N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide is limited in the available literature, the expected spectroscopic features can be inferred from its structure and from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the compound's structure, its ¹H NMR spectrum would likely show characteristic signals for:
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Aromatic protons from both the chromene core and the 4-fluorophenyl group
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The ethoxy group (triplet for CH₃ and quartet for CH₂)
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The acetyl methyl group (singlet)
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The NH proton of the carboxamide group (broad singlet)
The ¹³C NMR spectrum would display signals corresponding to:
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Carbonyl carbons (carboxamide and acetyl)
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Aromatic carbons with characteristic splitting patterns for carbons adjacent to the fluorine atom
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The imine carbon (C=N)
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The ethoxy carbons
Similar chromene derivatives like (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide have been characterized by NMR spectroscopy, providing reference data for comparison .
Infrared (IR) Spectroscopy
The IR spectrum of the compound would likely feature characteristic absorption bands for:
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N-H stretching (~3300-3400 cm⁻¹)
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C=O stretching from both carbonyl groups (~1650-1700 cm⁻¹)
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C=N stretching from the imine bond (~1600-1650 cm⁻¹)
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C-F stretching (~1000-1400 cm⁻¹)
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C-O-C stretching from the ethoxy and chromene ether groups
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak at m/z 368, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the ethoxy group, cleavage of the imine bond, and fragmentation of the carboxamide group.
Physical and Chemical Properties
Understanding the physical and chemical properties of N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide is crucial for its handling, storage, and application in various research contexts.
Solubility Profile
Based on its structure, the compound would likely exhibit:
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Limited solubility in water due to its predominantly hydrophobic nature
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Good solubility in organic solvents such as:
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Dimethyl sulfoxide (DMSO)
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Dimethylformamide (DMF)
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Chloroform
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Methanol (partial solubility)
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Acetone
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Stability Considerations
The stability of the compound under various conditions would be influenced by its functional groups:
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The imine bond (C=N) may be susceptible to hydrolysis under acidic conditions
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The carboxamide group is generally stable but may undergo hydrolysis under harsh conditions
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The chromene core typically provides good chemical stability
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The compound should be stored away from strong acids, bases, and oxidizing agents
Comparative Analysis with Related Compounds
Comparing N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide with structurally related compounds provides insights into its expected properties and potential applications.
Structural Comparison with Related Compounds
| Compound | Key Structural Differences | Molecular Weight |
|---|---|---|
| N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide | Reference compound | 368.4 g/mol |
| N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide | Contains methyl instead of fluoro substituent; lacks ethoxy group | 320.3 g/mol |
| (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide | Fluoro group at 3-position of phenyl; contains nitro group at 6-position | 369.31 g/mol |
These structural differences would likely affect:
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Lipophilicity and membrane permeability
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Metabolic stability
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Binding affinity to potential biological targets
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Photophysical properties
Research Limitations and Future Directions
Current Knowledge Gaps
The available literature reveals several knowledge gaps regarding N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide:
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Limited published data on optimized synthesis routes
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Scarce information on detailed spectroscopic characterization
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Minimal documentation of biological activity screening
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Lack of crystal structure data for understanding three-dimensional conformation
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Limited data on stability under various storage and experimental conditions
Proposed Research Directions
To address these knowledge gaps, future research could focus on:
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Developing and optimizing synthetic routes with improved yields
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Comprehensive spectroscopic characterization, including 2D NMR experiments
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Screening for biological activities against various targets
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X-ray crystallographic studies to determine solid-state conformation
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Stability studies under various environmental conditions
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Structure-activity relationship studies through the synthesis of analogues with modified substituents
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